molecular formula C18H19ClFN3O3S B298095 N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Cat. No. B298095
M. Wt: 411.9 g/mol
InChI Key: PICPPEGZYAJXBJ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CF33, and it is a small molecule inhibitor of the Wnt/beta-catenin signaling pathway.

Mechanism of Action

CF33 inhibits the Wnt/beta-catenin signaling pathway by binding to TBL1XR1, which is a component of the beta-catenin destruction complex. This complex is responsible for the degradation of beta-catenin, which is a key component of the Wnt/beta-catenin signaling pathway. Inhibition of this complex leads to the accumulation of beta-catenin, which activates the Wnt/beta-catenin signaling pathway. This activation has been shown to have potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
CF33 has been shown to have various biochemical and physiological effects in different cell lines and animal models. In cancer cell lines, CF33 has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In osteoporotic animal models, CF33 has been shown to increase bone density and reduce bone loss. In Alzheimer's disease animal models, CF33 has been shown to reduce amyloid beta deposition and improve cognitive function.

Advantages and Limitations for Lab Experiments

CF33 has several advantages for lab experiments, including its small molecular size, high potency, and specificity for the Wnt/beta-catenin signaling pathway. However, there are also some limitations to using CF33 in lab experiments, including its potential toxicity, limited solubility, and lack of selectivity for other signaling pathways.

Future Directions

There are several future directions for the research and development of CF33. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to evaluate the safety and efficacy of CF33 in various disease models. Additionally, there is a need for the development of more selective inhibitors of the Wnt/beta-catenin signaling pathway to reduce potential off-target effects. Finally, there is a need for the development of new drug delivery systems to improve the solubility and bioavailability of CF33.

Synthesis Methods

The synthesis of CF33 involves a multistep process that includes the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form 2-(2-chloro-6-fluorobenzylidene)hydrazine. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide.

Scientific Research Applications

CF33 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/beta-catenin signaling pathway plays a crucial role in the regulation of cell growth, differentiation, and development. Dysregulation of this pathway has been implicated in the development and progression of various diseases. CF33 inhibits the Wnt/beta-catenin signaling pathway by targeting the protein TBL1XR1, which is a component of the beta-catenin destruction complex. Inhibition of this pathway has been shown to have potential therapeutic benefits in various diseases.

properties

Product Name

N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Molecular Formula

C18H19ClFN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H19ClFN3O3S/c1-12-7-8-14(9-13(12)2)23(27(3,25)26)11-18(24)22-21-10-15-16(19)5-4-6-17(15)20/h4-10H,11H2,1-3H3,(H,22,24)/b21-10+

InChI Key

PICPPEGZYAJXBJ-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C)C

Origin of Product

United States

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